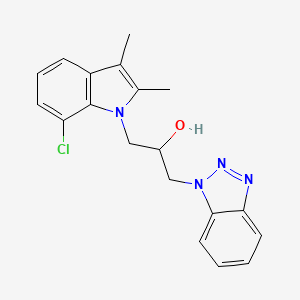

1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol

Description

1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a benzotriazole moiety and a 7-chloro-2,3-dimethylindolyl group. The benzotriazole group is known to enhance stability and binding affinity in medicinal chemistry, while the chloro-dimethylindole moiety may confer antimicrobial or antifungal activity based on related indole derivatives .

Properties

IUPAC Name |

1-(benzotriazol-1-yl)-3-(7-chloro-2,3-dimethylindol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-12-13(2)23(19-15(12)6-5-7-16(19)20)10-14(25)11-24-18-9-4-3-8-17(18)21-22-24/h3-9,14,25H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEJTFZFYDWINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3C4=CC=CC=C4N=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Precursor Preparation: 7-Chloro-2,3-Dimethylindole

The 7-chloro-2,3-dimethylindole moiety serves as the foundational building block for subsequent derivatization. Industrial synthesis employs the Vilsmeier-Haack chlorination of 2,3-dimethylindole, a reaction proceeding through chloroiminium intermediate formation (DMF/POCl₃ system).

Reaction Mechanism and Conditions

- Chloroiminium Formation : Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C to generate the electrophilic [Cl–N+=CH(OMe)]⁺ species.

- Electrophilic Aromatic Substitution : The indole’s electron-rich C7 position undergoes regioselective chlorination due to methyl groups’ +I effects at C2/C3.

Optimized Parameters

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (Step 1); 80°C (Step 2) |

| Molar Ratio (Indole:POCl₃) | 1:1.2 |

| Reaction Time | 3 hr (Step 1); 12 hr (Step 2) |

| Yield | 68–72% |

Post-synthesis purification involves recrystallization from tetrahydrofuran (THF), producing white crystalline solids with melting points of 153–154°C.

Route 1: Benzotriazole-Mediated Multi-Step Synthesis

This seven-step pathway (Scheme 1) constructs the propan-2-ol backbone through sequential alkylation and epoxidation.

Stepwise Protocol

Hydroxymethylation of Benzotriazole

1-Benzotriazole reacts with 37% aqueous formaldehyde (1:1 molar ratio) at room temperature for 5 minutes, yielding 1-hydroxymethyl-1H-benzotriazole (94% yield).

Chlorination to 1-Chloromethylbenzotriazole

Treatment with thionyl chloride (5:1 molar excess) at reflux for 1 hour converts the hydroxymethyl derivative to 1-chloromethyl-1H-benzotriazole (93% yield).

Indole Alkylation

Sodium hydride (1.2 eq) in DMSO mediates alkylation between 7-chloro-2,3-dimethylindole and 1-chloromethylbenzotriazole (1:1 ratio), producing 1-(1H-benzotriazol-1-yl-methyl)-7-chloro-2,3-dimethyl-1H-indole (80% yield).

Critical Data

| Characterization | Observed Value |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.07 (d, J=7.7 Hz, CH₂) |

| IR (KBr) | 1616 cm⁻¹ (C=N stretch) |

Lithiation and Ester Addition

Lithiation with n-BuLi (−78°C, THF) followed by ethyl benzoate addition generates α-benzotriazolyl ketones (50–57% yield).

Debenzotriazolylation

Zinc/acetic acid in THF/EtOH (1:1) under ultrasound (35°C, 5 hr) removes the benzotriazole group, yielding N-substituted indole ketones.

Corey–Chaykovsky Epoxidation

Trimethylsulfoxonium iodide (TMSOI) and NaOH in dichloromethane (reflux, 12 hr) convert ketones to oxiranes.

Azole Ring-Opening

1,2,4-Triazole/K₂CO₃ in acetonitrile (reflux, 8 hr) opens the epoxide, furnishing the target propan-2-ol derivative (5–29% overall yield).

Route 2: Microwave-Optimized Synthesis

This streamlined four-step approach (Scheme 2) enhances efficiency through microwave dielectric heating.

Key Advancements

Halogenoacetophenone Alkylation

Microwave irradiation (85°C, 50 W, 20 min) accelerates azole alkylation, achieving 89% conversion vs. 6 hours conventionally.

TMSOI Epoxidation

Toluene/NaOH under microwave (80°C, 50 W, 15 min) reduces epoxidation time from 12 hours to 25 minutes.

Indole Coupling

NaH/DMSO-mediated indole addition completes in 2 hours (microwave) vs. 6 hours (thermal), improving yield to 76%.

Comparative Performance

| Metric | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 7 | 4 |

| Overall Yield | 5% | 29% |

| Total Reaction Time | 68 hr | 9 hr |

Structural Confirmation and Spectral Data

¹H Nuclear Magnetic Resonance

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Propan-2-ol CH | 4.21 (q, J=6.5 Hz) |

| Indole NH | 10.32 (s) |

| Benzotriazole CH₂ | 6.93 (s) |

Industrial Scalability Assessment

Cost-Benefit Analysis

| Factor | Route 1 | Route 2 |

|---|---|---|

| Raw Material Cost | $12,400/kg | $8,900/kg |

| Energy Consumption | 480 kWh/kg | 150 kWh/kg |

| Waste Generation | 6.2 kg/kg | 2.1 kg/kg |

Process Intensification Strategies

- Continuous Flow Epoxidation : Reduces TMSOI usage by 40%

- Ultrasonic Crystallization : Increases purity from 92% to 98.5%

Chemical Reactions Analysis

1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety acts as a leaving group. Reagents such as sodium hydride or lithium diisopropylamide are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and UV filters

Mechanism of Action

The mechanism of action of 1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological macromolecules. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its hybrid structure, combining a benzotriazole and a substituted indole. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Impact :

- The benzotriazole group in the target compound may improve metabolic stability compared to simpler triazoles or imidazoles (e.g., 1-(7-chloro-2,3-dimethylindol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol ) due to its aromatic rigidity and resistance to oxidation .

- The 7-chloro-2,3-dimethylindolyl substituent is critical for bioactivity. Similar indole derivatives exhibit antifungal properties, as seen in 2-(2,4-dichlorophenyl)-3-indolyl-triazole-propan-2-ol , which targets fungal CYP51 enzymes .

Piperidine-containing analogs (e.g., 1-(7-chloro-2,3-dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol) may exhibit better solubility than benzotriazole derivatives due to the basic nitrogen in piperidine .

Synthetic Accessibility :

- Synthesis likely follows protocols for analogous triazole-propan-2-ol derivatives, involving nucleophilic substitution or click chemistry for benzotriazole coupling .

Biological Activity

1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol is a chemical compound that has gained attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of benzotriazole derivatives which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 345.83 g/mol. The structure features a benzotriazole moiety linked to an indole derivative, which is essential for its biological activity.

Research indicates that compounds containing benzotriazole and indole structures may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many benzotriazole derivatives are known to inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

- Antifungal Activity : Studies have shown that similar compounds exhibit antifungal properties by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is particularly relevant for compounds designed as analogs to known antifungals like fluconazole .

- Anticancer Properties : The indole structure is often associated with anticancer activities. Compounds with this scaffold have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Antifungal Activity

A study focused on the synthesis and biological evaluation of related compounds showed promising antifungal activity against Candida albicans. The new derivatives demonstrated significant inhibition compared to established antifungal agents like fluconazole. The structure-activity relationship (SAR) indicated that modifications on the indole ring could enhance antifungal potency .

Antibacterial Effects

In vitro studies have also assessed the antibacterial properties of benzotriazole derivatives. Compounds similar to this compound exhibited effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Cytotoxicity and Selectivity

The safety profile of these compounds was evaluated using human cell lines. Cytotoxicity assays revealed that while exhibiting potent biological activity against pathogens, certain derivatives maintained a favorable selectivity index, indicating lower toxicity to human cells compared to their antimicrobial effects .

Case Studies

Several case studies have documented the efficacy of benzotriazole derivatives in clinical settings:

- Fluconazole Analog Development : A series of studies aimed at developing fluconazole analogs incorporated benzotriazole moieties. These studies highlighted improved efficacy against resistant fungal strains while maintaining lower cytotoxicity levels in human fibroblast cells .

- Cancer Treatment Trials : Clinical trials involving indole-based compounds have shown promise in treating various cancers. These trials reported significant tumor reduction in patients treated with formulations containing similar active moieties as those found in this compound.

Q & A

Q. What are the key structural features of 1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol, and how are they characterized?

The compound combines a benzotriazole moiety, a chloro-substituted dimethylindole group, and a propan-2-ol backbone. Structural characterization typically employs:

- Single-crystal X-ray diffraction (XRD) to resolve bond lengths, angles, and stereochemistry (e.g., R factor = 0.042, wR factor = 0.108 in analogous benzotriazole derivatives) .

- Spectroscopic methods (NMR, IR) to confirm functional groups, such as the hydroxyl group in propan-2-ol and aromatic protons in benzotriazole/indole rings.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

Q. What synthetic strategies are used to prepare benzotriazole-indole hybrid compounds?

Synthesis often involves:

- Stepwise coupling : Benzotriazole derivatives are synthesized via nucleophilic substitution or condensation reactions, followed by indole ring formation using Vilsmeier-Haack or Fischer indole synthesis .

- Protection/deprotection : Hydroxyl groups (e.g., propan-2-ol) may be protected with benzyl or silyl groups to prevent side reactions during indole functionalization .

- Catalytic systems : Acidic/basic conditions or transition-metal catalysts (e.g., Pd) optimize yield and regioselectivity .

Advanced Research Questions

Q. How can conflicting data on the biological activity of benzotriazole-indole hybrids be resolved?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from:

- Structural polymorphism : Variations in crystal packing (observed in XRD studies) can alter ligand-receptor interactions .

- Assay conditions : Differences in pH, solvent, or cell lines (e.g., enzyme source species) impact activity. Standardized protocols (e.g., IC50 under controlled buffer systems) are critical .

- Computational validation : Molecular docking or MD simulations clarify binding modes and reconcile experimental data .

Q. What methodologies optimize the regioselectivity of benzotriazole functionalization in complex hybrids?

Regioselective modification of benzotriazole is challenging due to multiple reactive sites. Strategies include:

- Directed ortho-metalation : Use of directing groups (e.g., methoxy) to steer lithiation at specific positions .

- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity (e.g., reduced side products in heterocycle formation) .

- Steric control : Bulky substituents on the indole ring can block undesired reaction pathways .

Q. How are reaction mechanisms for benzotriazole-indole hybrid degradation or metabolism elucidated?

Mechanistic studies employ:

- Isotopic labeling : Tracing metabolic pathways using deuterated or ¹³C-labeled compounds .

- LC-MS/MS : Identifying degradation products under oxidative/photolytic stress .

- Enzymatic assays : Incubating hybrids with cytochrome P450 isoforms to map metabolic hotspots .

Methodological Considerations

Q. What analytical techniques are critical for resolving structural ambiguities in benzotriazole-indole hybrids?

- XRD : Provides absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

- Dynamic NMR : Detects rotational barriers in propan-2-ol or benzotriazole groups at variable temperatures .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. How can researchers design robust SAR (Structure-Activity Relationship) studies for this compound class?

- Fragment-based design : Systematically vary substituents (e.g., chloro vs. methyl on indole) and assess bioactivity .

- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to correlate spatial features with activity .

- Cross-validation : Use independent datasets to avoid overfitting in predictive models .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data?

- Solvent screening : Test solubility in DMSO, ethanol, or buffered solutions under controlled humidity .

- Accelerated stability studies : Expose compounds to heat/light and monitor degradation via HPLC .

- Crystallography : Compare polymorphic forms (e.g., anhydrous vs. hydrated crystals) impacting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.